molecular formula C11H18O3 B13849455 Ethyl 2-cycloheptyl-2-oxoacetate

Ethyl 2-cycloheptyl-2-oxoacetate

Katalognummer: B13849455
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: LIDQEUIAVMWMPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-cycloheptyl-2-oxoacetate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a derivative of cycloheptane and is characterized by the presence of an ethyl ester and a keto group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cycloheptyl-2-oxoacetate typically involves the esterification of cycloheptaneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-cycloheptyl-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cycloheptyl-2-oxoacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-cycloheptyl-2-oxoacetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It can also interact with cellular receptors and modulate signaling pathways, resulting in various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 2-cycloheptyl-2-oxoacetate is unique due to its larger ring size, which can influence its reactivity and interactions with other molecules. The presence of the cycloheptane ring can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from its smaller ring analogs .

Eigenschaften

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

ethyl 2-cycloheptyl-2-oxoacetate

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3

InChI-Schlüssel

LIDQEUIAVMWMPK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)C1CCCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.